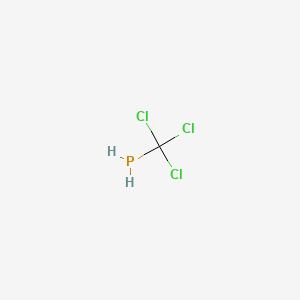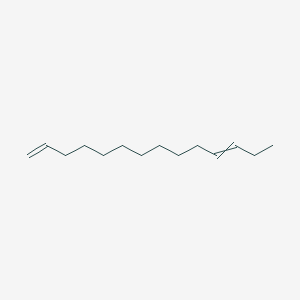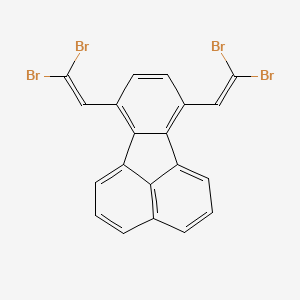
7,10-Bis(2,2-dibromoethenyl)fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Bis(2,2-dibromoethenyl)fluoranthene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two dibromoethenyl groups attached to the fluoranthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Bis(2,2-dibromoethenyl)fluoranthene typically involves the bromination of fluoranthene followed by the introduction of ethenyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
7,10-Bis(2,2-dibromoethenyl)fluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The dibromoethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated fluoranthene compounds.
科学的研究の応用
7,10-Bis(2,2-dibromoethenyl)fluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism by which 7,10-Bis(2,2-dibromoethenyl)fluoranthene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress and signal transduction processes.
類似化合物との比較
Similar Compounds
Fluoranthene: The parent compound, lacking the dibromoethenyl groups.
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene: A derivative with different substituents.
7,10-Bis(4-bromophenyl)-8-nonyl-9-octylfluoranthene: Another derivative with alkyl substituents.
Uniqueness
7,10-Bis(2,2-dibromoethenyl)fluoranthene is unique due to the presence of dibromoethenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
135584-70-2 |
|---|---|
分子式 |
C20H10Br4 |
分子量 |
569.9 g/mol |
IUPAC名 |
7,10-bis(2,2-dibromoethenyl)fluoranthene |
InChI |
InChI=1S/C20H10Br4/c21-16(22)9-12-7-8-13(10-17(23)24)20-15-6-2-4-11-3-1-5-14(18(11)15)19(12)20/h1-10H |
InChIキー |
IEEWXRWFYNETGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC(=C4C3=CC=C2)C=C(Br)Br)C=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
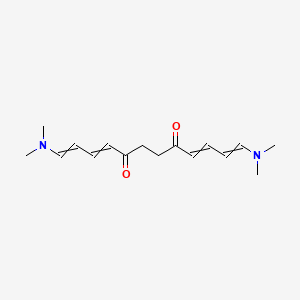
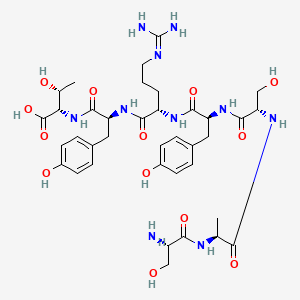
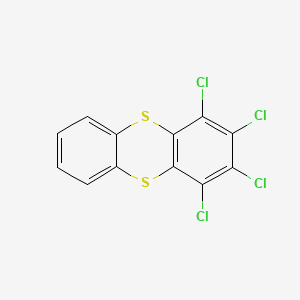
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
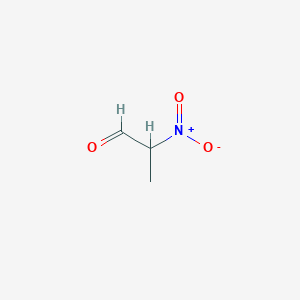
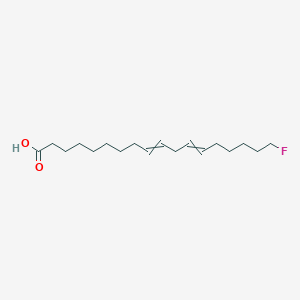
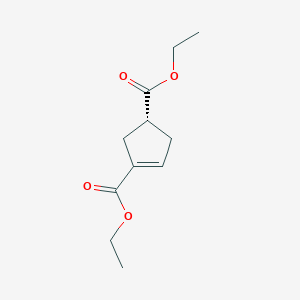

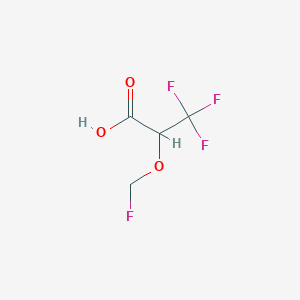
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
